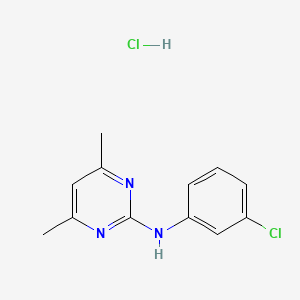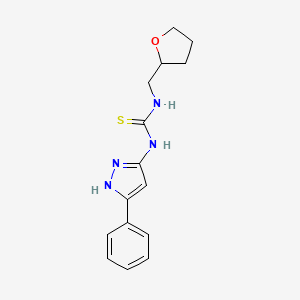
N-(3-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride
Overview
Description
N-(3-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride is a chemical compound that has been widely used in scientific research. It is a pyrimidine derivative that has been shown to have a variety of biological effects, making it a valuable tool for studying various physiological and biochemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride involves the inhibition of certain enzymes, such as protein kinase C and cyclin-dependent kinase 2. These enzymes play important roles in cell signaling pathways and cell cycle regulation, respectively. By inhibiting these enzymes, N-(3-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride can disrupt these processes and lead to a variety of biological effects.
Biochemical and physiological effects:
N-(3-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the migration and invasion of cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize. It has also been shown to have a variety of biological effects, making it a valuable tool for studying various physiological and biochemical processes. However, there are also limitations to its use. It can be toxic to cells at high concentrations, making it important to use appropriate dosages in experiments. It can also have off-target effects, leading to potential complications in data interpretation.
Future Directions
There are several future directions for research involving N-(3-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy in treating various types of cancer and to identify any potential side effects. Another area of interest is its potential use in treating inflammatory diseases. Further studies are needed to determine its efficacy in treating various inflammatory conditions and to identify any potential side effects. Additionally, further studies are needed to identify any other potential biological effects of N-(3-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride and to understand its mechanism of action in more detail.
Scientific Research Applications
N-(3-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride has been used in a variety of scientific research studies. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and cyclin-dependent kinase 2, making it a valuable tool for studying cell signaling pathways. It has also been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-(3-chlorophenyl)-4,6-dimethylpyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3.ClH/c1-8-6-9(2)15-12(14-8)16-11-5-3-4-10(13)7-11;/h3-7H,1-2H3,(H,14,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHRZNOMUVTWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=CC=C2)Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196868 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chlorophenyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4176307.png)
![5-(4-bromophenyl)-7-[5-chloro-2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4176309.png)
![6-(3,4-dimethoxyphenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4176327.png)
![diethyl 5-({[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4176332.png)
![methyl 4-[2-(3-chlorophenyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4176343.png)

![N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4176360.png)
![2-(4-methoxyphenyl)-N-{1-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}acetamide](/img/structure/B4176361.png)
![5-(4-methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4176367.png)
![N-[(6,7-dimethyl-4-oxatricyclo[4.3.0.0~3,7~]non-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4176372.png)
![2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4176376.png)

amino]-N-cycloheptylbenzamide](/img/structure/B4176405.png)
![1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4176412.png)